Isobutyrohydroxamic acid
Overview
Description
Isobutyrohydroxamic acid, also known as N-hydroxy-2-methylpropanamide, is an organic compound with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol . It is a hydroxamic acid derivative, characterized by the presence of a hydroxylamine group attached to an isobutyric acid backbone. This compound is known for its chelating properties and has found applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyrohydroxamic acid can be synthesized through several methods. One common approach involves the reaction of isobutyric acid with hydroxylamine under acidic or basic conditions. The reaction typically proceeds as follows: [ \text{Isobutyric acid} + \text{Hydroxylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Isobutyrohydroxamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amides or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amides .
Scientific Research Applications
Isobutyrohydroxamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in coordination chemistry and as a ligand in the synthesis of metal complexes.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly for matrix metalloproteinases and histone deacetylases.
Medicine: Research has explored its use in developing therapeutic agents for diseases such as cancer and cardiovascular disorders.
Industry: It is employed in the flotation of minerals and as an anti-corrosive agent
Mechanism of Action
The mechanism of action of isobutyrohydroxamic acid involves its ability to chelate metal ions and inhibit specific enzymes. By binding to metal ions, it can disrupt the function of metalloproteinases, which play a role in various biological processes. Additionally, its hydroxamic acid moiety allows it to interact with enzyme active sites, inhibiting their activity and affecting cellular pathways .
Comparison with Similar Compounds
Isobutyrohydroxamic acid can be compared with other hydroxamic acids, such as:
- Acetohydroxamic acid
- Benzohydroxamic acid
- Salicylhydroxamic acid
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chelating properties and reactivity. Its branched isobutyric acid backbone differentiates it from other hydroxamic acids, influencing its solubility and interaction with metal ions .
Properties
IUPAC Name |
N-hydroxy-2-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(2)4(6)5-7/h3,7H,1-2H3,(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZCAHBBQPTPRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508477 | |
Record name | N-Hydroxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22779-89-1 | |
Record name | N-Hydroxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22779-89-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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